Palasonin

Description

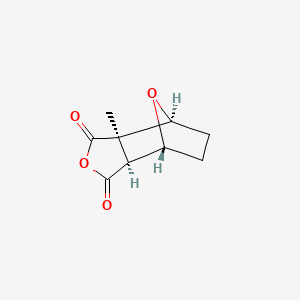

Structure

3D Structure

Properties

CAS No. |

127380-62-5 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(1S,2R,6S,7R)-2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C9H10O4/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1 |

InChI Key |

RJXMWQSSXZMNIT-OLHMAJIHSA-N |

SMILES |

CC12C3CCC(C1C(=O)OC2=O)O3 |

Isomeric SMILES |

C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)OC2=O)O3 |

Canonical SMILES |

CC12C3CCC(C1C(=O)OC2=O)O3 |

Synonyms |

palasonin |

Origin of Product |

United States |

Foundational & Exploratory

Palasonin: A Technical Guide to its Discovery, Isolation, and Characterization from Butea frondosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palasonin, a potent anthelmintic compound, has been a subject of scientific investigation since its discovery and isolation from the seeds of Butea frondosa (also known as Butea monosperma), a tree native to the Indian subcontinent. This technical guide provides a comprehensive overview of the methodologies for its extraction and isolation, its physicochemical properties, and its primary biological activity. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Butea frondosa, commonly known as the "flame of the forest," has a long history of use in traditional medicine.[1] The seeds of this plant are particularly noted for their anthelmintic properties, which are primarily attributed to the presence of this compound.[2] this compound is a non-nitrogenous, neutral crystalline compound with the molecular formula C₉H₁₀O₄.[3] Its discovery and isolation have paved the way for further investigation into its therapeutic potential.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [3] |

| Molecular Weight | 182.17 g/mol | [3] |

| CAS Number | 11043-72-4 | |

| Appearance | Crystalline solid | |

| Biological Activity | Anthelmintic | [2][4] |

| Source | Seeds of Butea frondosa (Butea monosperma) | [1] |

Experimental Protocols: Isolation of this compound

Several methods for the isolation of this compound from the seeds of Butea frondosa have been reported. A modified method, which has been frequently cited, provides a basis for its extraction. Furthermore, recent studies have focused on optimizing the extraction process to maximize the yield.

Modified Method for Isolation

-

Preparation of Plant Material: The seeds of Butea frondosa are collected, dried, and coarsely powdered.

-

Defatting: The powdered seeds are subjected to soxhlet extraction with a non-polar solvent, such as petroleum ether, to remove fatty substances.

-

Extraction of the Active Principle: The defatted material is then extracted with a more polar solvent, like ethanol or a mixture of petroleum ether and diethyl ether, to isolate this compound.[5]

-

Purification: The crude extract is concentrated and purified using techniques such as column chromatography over silica gel to yield crystalline this compound.

Optimized Extraction Protocol

A recent study focused on optimizing the extraction conditions to achieve a higher yield of this compound. The optimized parameters and the resulting yield are summarized in the table below.[6][7]

| Parameter | Optimal Value |

| Liquid-Solid Ratio | 10.4 mL/g |

| Extraction Temperature | 81.5 °C |

| Extraction Time | 8.4 hours |

| Yield of this compound | 0.668 ± 0.080 ‰ (or mg/g) |

Structural Characterization

The definitive structure of this compound has been elucidated using various spectroscopic techniques. Although specific spectral data is not widely available in the public domain, the characterization of a natural product like this compound would typically involve the following analyses:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyls and ethers.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure.

Biological Activity: Anthelmintic Action

This compound is well-established as the primary anthelmintic principle of Butea frondosa seeds.[2][4] Its mechanism of action, while not fully elucidated at the molecular level, is believed to involve the disruption of the neuromuscular coordination of parasitic worms, leading to paralysis and their subsequent expulsion from the host. This is a common mode of action for many anthelmintic drugs.[8]

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the isolation of this compound from Butea frondosa seeds.

Caption: Generalized workflow for the isolation of this compound.

Proposed Anthelmintic Mechanism of Action

This diagram illustrates the proposed high-level mechanism of anthelmintic action of this compound.

Caption: Proposed anthelmintic action of this compound.

Conclusion

This compound remains a compound of significant interest due to its potent anthelmintic properties. This guide has summarized the available knowledge on its discovery, isolation from Butea frondosa, and its biological activity. While foundational methods for its extraction have been established, further research to fully elucidate its spectroscopic characteristics and detailed mechanism of action is warranted. Such studies will be invaluable for the potential development of this compound as a therapeutic agent.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethnobotany, Phytochemistry and Pharmacology of Palash (Butea monosperma (Lam.) Taub.): a Systematic Review [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. geniusjournals.org [geniusjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. web.pdx.edu [web.pdx.edu]

A Technical Whitepaper on the Enantiomers of Palasonin: (R)-(+)-Palasonin and (S)-(-)-Palasonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palasonin, a naturally occurring butenolide, has garnered interest for its biological activities, particularly its anthelmintic and insecticidal properties. As a chiral molecule, it exists in two enantiomeric forms: (R)-(+)-Palasonin and (S)-(-)-Palasonin. This technical guide provides a comprehensive overview of these enantiomers, focusing on their chemical synthesis, stereochemical properties, and known biological activities. Detailed experimental protocols for the total synthesis of both enantiomers are presented, alongside a summary of key quantitative data. This document aims to serve as a resource for researchers engaged in the study and development of this compound-based compounds for therapeutic or agricultural applications.

Introduction

This compound is a potent natural product first isolated from the seeds of the Butea frondosa tree. Its chemical structure, characterized by a γ-lactone ring fused to a bicyclic ether system, presents a fascinating synthetic challenge and a platform for exploring structure-activity relationships. The presence of a stereocenter dictates the existence of two non-superimposable mirror images, the (R)-(+) and (S)-(-) enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. Therefore, a thorough understanding of the individual properties of each this compound enantiomer is crucial for any drug development efforts. This whitepaper consolidates the available technical information on the synthesis and biological evaluation of (R)-(+)-Palasonin and (S)-(-)-Palasonin.

Physicochemical and Stereochemical Properties

The differential interaction of enantiomers with plane-polarized light is a defining characteristic. While specific optical rotation values for synthetically prepared pure enantiomers are not explicitly detailed in the primary literature, the naturally occurring enantiomer from Butea frondosa is (S)-(-)-Palasonin, indicating it rotates plane-polarized light to the left (levorotatory). Conversely, the (R)-(+)-Palasonin enantiomer is dextrorotatory. The enantiomeric excess (ee) of (S)-(-)-Palasonin isolated from its natural source is reported to be greater than 99%[1]. Interestingly, this compound has also been detected in certain insects, where the (R)-(+)-enantiomer is more prevalent, albeit with a lower enantiomeric excess ranging from 0-50%[1].

Table 1: Physicochemical and Stereochemical Data for this compound Enantiomers

| Property | (R)-(+)-Palasonin | (S)-(-)-Palasonin |

| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol | 208.21 g/mol |

| Stereochemistry | R | S |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |

| Natural Occurrence | Predominant in some insects (0-50% ee)[1] | Predominant in Butea frondosa (>99% ee)[1] |

Synthesis of (R)-(+)- and (S)-(-)-Palasonin

The total synthesis of both enantiomers of this compound was first reported by Dauben, Lam, and Guo in 1996. The synthetic strategy employs a high-pressure Diels-Alder reaction as a key step to construct the bicyclic core.

Experimental Protocol: Total Synthesis of (-)-Palasonin and (+)-Palasonin

The following protocol is an adaptation of the method described by Dauben et al. (1996).

3.1.1. Reagents and Materials

-

Furan

-

Maleic anhydride

-

(S)-(-)-α-Methylbenzylamine

-

(R)-(+)-α-Methylbenzylamine

-

Lithium aluminum hydride (LAH)

-

Other standard laboratory reagents and solvents

3.1.2. Synthesis of Chiral Imide

-

A solution of the Diels-Alder adduct of furan and maleic anhydride is prepared.

-

The adduct is then reacted with either (S)-(-)-α-methylbenzylamine or (R)-(+)-α-methylbenzylamine to form the corresponding diastereomeric imides.

-

The diastereomers are separated by chromatography.

3.1.3. Reduction and Cyclization

-

The separated chiral imide is reduced with lithium aluminum hydride (LAH).

-

Subsequent acid-catalyzed cyclization yields the respective enantiomer of this compound.

Figure 1: Synthetic Workflow for this compound Enantiomers

Caption: Synthetic route to (R)-(+)- and (S)-(-)-Palasonin.

Biological Activity

The biological effects of this compound have been primarily attributed to the naturally occurring (S)-(-) enantiomer, given its abundance in the extracts of Butea frondosa which have been traditionally used for their anthelmintic properties.

Anthelmintic Activity

Extracts of Butea frondosa, rich in (S)-(-)-Palasonin, have demonstrated significant anthelmintic activity against a variety of parasitic worms[2]. However, a direct comparative study of the anthelmintic potency of the purified (R)-(+) and (S)-(-) enantiomers is not extensively documented in the available literature. Such a study would be crucial to determine the stereochemical requirements for its antiparasitic action.

Insecticidal Activity

(S)-(-)-Palasonin has been shown to possess insecticidal properties against the diamondback moth, Plutella xylostella. This activity is significant as this pest is known for its resistance to conventional insecticides.

Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated.

Proposed Mechanism in Helminths

The mechanism of anthelmintic action is not well understood. It is hypothesized that this compound may interfere with key physiological processes in the parasites, leading to paralysis and death. Potential targets could include neuromuscular junctions or essential metabolic enzymes. However, specific protein targets have not yet been identified.

Metabolic Pathway in Insects

In the case of its insecticidal activity against Plutella xylostella, studies have indicated that the detoxification of (S)-(-)-Palasonin is mediated by glutathione S-transferase (GST). This suggests that the insect's metabolic machinery recognizes and attempts to neutralize the compound.

Figure 2: Proposed Metabolic Detoxification of (S)-(-)-Palasonin

References

Spectroscopic Profile of Palasonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Palasonin, a bioactive compound isolated from the seeds of Butea monosperma. While the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is documented in scientific literature, specific spectral data sets are not widely available in the public domain. This guide outlines the standard methodologies used for acquiring such data and presents a generalized workflow for the spectroscopic analysis of natural products like this compound.

Spectroscopic Data Summary

While specific, numerically detailed spectroscopic data for this compound is not available in the provided search results, the following tables are structured to present such data once it becomes accessible.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available |

Table 3: IR (Infrared) Spectroscopy Absorption Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available |

Table 4: MS (Mass Spectrometry) Fragmentation Data of this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Fragment Ion Assignment |

| Data not available |

Experimental Protocols

The structural elucidation of a natural product like this compound involves a series of spectroscopic experiments. The following are detailed methodologies for the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A precisely weighed sample of purified this compound (typically 1-5 mg for ¹H NMR and 5-20 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environment, splitting patterns (multiplicity), and integration (ratio of protons).

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is recorded to identify the number of unique carbon atoms and their chemical environments (e.g., alkyl, alkene, carbonyl). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments: To further elucidate the structure, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method): A small amount of dry, solid this compound is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar.[1][2][3] The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[2][3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups present in the this compound molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain insights into its structure through fragmentation patterns.

Methodology:

-

Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[4] For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula, HRMS is employed, which can measure the m/z values with very high accuracy.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides information about the connectivity of atoms within the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using spectroscopic methods.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

- 1. azom.com [azom.com]

- 2. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 3. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

Palasonin biosynthesis pathway in plants

It is important to note that the complete and experimentally validated biosynthesis pathway of palasonin in plants has not been fully elucidated in publicly available scientific literature. Therefore, this guide presents a putative pathway based on the known biosynthesis of structurally related compounds. The experimental protocols and quantitative data are drawn from studies on analogous pathways and are provided as a foundational framework for future research into this compound biosynthesis.

Introduction to this compound

This compound is a bioactive compound isolated from the seeds of Butea monosperma, a plant widely used in traditional medicine. It is recognized for its anthelmintic properties. The chemical structure of this compound suggests it belongs to the class of butenolides, which are γ-crotonolactones. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel anthelmintic agents.

A Putative this compound Biosynthesis Pathway

Based on the biosynthesis of other butenolides and related lactones in plants and fungi, a hypothetical pathway for this compound can be proposed. This pathway likely originates from fatty acid metabolism and involves key steps of oxidation and cyclization.

The Anthelmintic Enigma of Palasonin: A Review of Its Mechanism of Action

For Immediate Release

H.W. Sands Corp. Center for Drug Development – This technical guide provides a comprehensive overview of the current understanding of Palasonin's mechanism of action as an anthelmintic agent. Directed at researchers, scientists, and drug development professionals, this document synthesizes the available, albeit limited, scientific literature to elucidate its therapeutic effects against helminth parasites. While early studies have established its efficacy, the precise molecular pathways targeted by this compound remain an area of active investigation.

Introduction

This compound, a naturally occurring butenolide isolated from the seeds of Butea frondosa, has long been recognized for its anthelmintic properties. Initial in vitro studies have demonstrated its efficacy against various parasitic nematodes. An early investigation highlighted the in vitro lethality of this compound against Ascaris lumbricoides at a concentration of 1 mg/ml within 24 hours. Subsequent research on an alcoholic extract of Butea frondosa seeds, estimated to contain a similar concentration of this compound, confirmed its effectiveness against Ascaridia galli, causing 100% mortality in approximately 32 hours. Despite this foundational knowledge, a detailed understanding of its core mechanism of action has remained elusive.

Established Anthelmintic Activity

The primary evidence for this compound's anthelmintic activity stems from in vitro mortality and paralysis studies. The available quantitative data from these foundational studies are summarized below.

| Helminth Species | This compound Concentration | Time to 100% Mortality | Reference |

| Ascaris lumbricoides | 1 mg/ml | 24 hours | (Not explicitly cited in provided search results) |

| Ascaridia galli | ~1 mg/ml (in alcoholic extract) | ~32 hours | (Not explicitly cited in provided search results) |

Putative Mechanisms of Action: An Extrapolation from Related Research

Direct studies on the molecular mechanism of this compound in helminths are scarce. However, recent research into its insecticidal properties against the diamondback moth, Plutella xylostella, has provided a potential avenue for investigation. This research demonstrated that (S)-(−)-palasonin can be metabolized by and also inhibit Glutathione S-Transferase (GST), a key detoxification enzyme. This interaction suggests a possible mechanism where this compound may overwhelm the parasite's detoxification pathways, leading to cellular damage and death.

While this evidence is from an insect model, it provides a plausible hypothesis for its action in helminths, as GSTs are also crucial for detoxification and survival of parasitic nematodes.

Hypothetical Signaling Pathway: this compound and Glutathione S-Transferase

The following diagram illustrates a hypothetical mechanism of action for this compound in helminths, based on the findings in P. xylostella.

Recommended Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanism and further explore the anthelmintic action of this compound, a series of targeted experiments are recommended. The following outlines a potential workflow.

Experimental Workflow for Investigating this compound's Mechanism

Detailed Methodologies

4.2.1 Glutathione S-Transferase (GST) Inhibition Assay:

-

Objective: To determine if this compound inhibits the activity of helminth-derived GST.

-

Protocol:

-

Isolate and purify GST from the target helminth species (e.g., Ascaris suum).

-

Prepare a reaction mixture containing a known concentration of purified GST, glutathione (GSH), and a chromogenic substrate (e.g., 1-chloro-2,4-dinitrobenzene, CDNB).

-

Add varying concentrations of this compound to the reaction mixture.

-

Monitor the rate of the enzymatic reaction spectrophotometrically by measuring the increase in absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition and determine the IC50 value of this compound.

-

4.2.2 Comparative Proteomics:

-

Objective: To identify proteins and pathways affected by this compound treatment in helminths.

-

Protocol:

-

Culture the target helminth species in the presence and absence of a sub-lethal concentration of this compound.

-

After a defined incubation period, harvest the parasites and extract total proteins.

-

Perform two-dimensional gel electrophoresis (2D-GE) or liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify proteins.

-

Analyze the protein expression profiles to identify proteins that are significantly up- or down-regulated in the this compound-treated group compared to the control group.

-

Utilize bioinformatics tools to perform pathway analysis on the differentially expressed proteins to identify potentially disrupted biological processes.

-

Conclusion and Future Directions

The existing body of research unequivocally establishes this compound as a compound with significant anthelmintic potential. However, a comprehensive understanding of its mechanism of action is currently lacking. The recent discovery of its interaction with Glutathione S-Transferase in an insect model provides a promising lead for future investigations in helminths.

To fully characterize this compound's anthelmintic properties and pave the way for its potential development as a therapeutic agent, future research should focus on:

-

Validating the inhibition of GST in a range of helminth species.

-

Investigating other potential targets, such as neuromuscular receptors or mitochondrial enzymes, which are common targets for other anthelmintics.

-

Conducting in vivo efficacy and safety studies in appropriate animal models.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this natural compound in the fight against parasitic helminth infections.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Palasonin, a naturally occurring anhydride found in the seeds of the Butea monosperma plant, is a compound of significant interest due to its structural similarity to the potent toxin cantharidin. This technical guide provides a comprehensive overview of this compound's role as a cantharidin-related plant toxin, with a focus on its mechanism of action, toxicity, and the signaling pathways it modulates. Drawing on available preclinical data, this document summarizes quantitative toxicological and enzyme inhibition data, details relevant experimental protocols, and visualizes key cellular pathways affected by this class of molecules. This guide is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development exploring the therapeutic and toxicological implications of this compound and related compounds.

Introduction

This compound is a bridged-ring compound first isolated from the seeds of Butea monosperma, a tree native to the Indian subcontinent.[1][2] Structurally, it is a demethylated analog of cantharidin, a well-known vesicant and toxin produced by blister beetles.[3][4] The shared oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride core of this compound and cantharidin is central to their biological activity. While traditionally recognized for its anthelmintic properties, recent research has focused on this compound's insecticidal activity and its potential as a modulator of key cellular signaling pathways.[5][6] This guide will delve into the technical details of this compound's function as a plant toxin, with a particular emphasis on its interaction with serine/threonine protein phosphatases and the downstream consequences for cellular function.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₁₀O₄, is structurally classified as a terpenoid.[3] Its systematic IUPAC name is (3aR,4S,7R,7aS)-hexahydro-4,7-epoxyisobenzofuran-1,3-dione. The key structural difference between (S)-(-)-palasonin and cantharidin is the absence of a methyl group at the C-11 position in this compound. This seemingly minor structural modification has been shown to influence its potency as a protein phosphatase inhibitor.[3]

Mechanism of Action: Inhibition of Protein Phosphatase 2A (PP2A)

The primary molecular target of both cantharidin and this compound is Protein Phosphatase 2A (PP2A), a major family of serine/threonine phosphatases that play a crucial role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][7][8] PP2A functions as a tumor suppressor, and its inhibition can lead to the hyperphosphorylation of numerous substrate proteins, thereby disrupting normal cellular signaling.[7]

This compound, like cantharidin, acts as a potent inhibitor of PP2A. The anhydride moiety of these molecules is critical for their inhibitory activity.[5] By binding to the catalytic subunit of PP2A, this compound prevents the dephosphorylation of key regulatory proteins, leading to a cascade of downstream effects.[9]

Quantitative Data

In Vitro Protein Phosphatase Inhibition

The inhibitory potency of (S)-palasonin against protein phosphatase 1 (PP1) and PP2A has been quantified and compared to that of cantharidin. The half-maximal inhibitory concentration (IC₅₀) values demonstrate that both compounds are potent inhibitors of these phosphatases, with a higher selectivity for PP2A.

| Compound | IC₅₀ for PP1 (µM) | IC₅₀ for PP2A (µM) |

| Cantharidin | 0.47 | 0.04 |

| (S)-Palasonin | 0.66 | 0.12 |

| Data sourced from a study on the antitumor potential of cantharidin and its derivatives.[3] | ||

| Table 1: Comparative in vitro inhibition of Protein Phosphatase 1 (PP1) and 2A (PP2A) by Cantharidin and (S)-Palasonin. |

Toxicity Data

This compound has demonstrated significant insecticidal properties against various pests. The following table summarizes the available toxicity data.

| Test Organism | Type of Toxicity | Value | Reference |

| Plutella xylostella (3rd instar larvae) | Ingestion LC₅₀ (48h) | 10.72 mg/L | [10] |

| Plutella xylostella (larva) | Contact LD₅₀ (48h) | 0.22 µ g/larva | [10] |

| Periplaneta americana | Contact LD₅₀ | 0.08 µ g/adult | [6] |

| Table 2: Insecticidal Activity of (S)-(-)-Palasonin. |

| Compound | Test Animal | Route of Administration | LD₅₀ | Reference |

| Cantharidin | Mouse | Intraperitoneal | 1 mg/kg | [11] |

| Cantharidin | Rat | Oral | 9.36 mg/kg | [3] |

| Cantharidin | Mouse | Oral | 20.16 mg/kg | [3] |

| Table 3: Mammalian Toxicity of Cantharidin. |

Signaling Pathways Modulated by this compound and Cantharidin Analogs

The inhibition of PP2A by this compound and cantharidin has profound effects on multiple downstream signaling pathways that are critical for cell growth, proliferation, and survival. While direct experimental evidence for this compound's effects on these pathways is limited, the well-documented activities of cantharidin provide a strong basis for inferring its likely impact.

The Role of PP2A in Key Signaling Pathways

PP2A acts as a negative regulator in several key oncogenic signaling pathways. Its inhibition by this compound would be expected to lead to the sustained activation of these pathways.

Caption: this compound inhibits PP2A, a negative regulator of key signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory responses, cell survival, and proliferation.[12] PP2A is known to negatively regulate the NF-κB pathway by dephosphorylating IκB kinase (IKK), an upstream kinase that activates NF-κB.[13][14] Inhibition of PP2A by cantharidin has been shown to lead to the activation of the IKKα/IκBα/NF-κB pathway.[1]

Caption: this compound-mediated PP2A inhibition leads to sustained NF-κB activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[15] PP2A can dephosphorylate and inactivate components of the MAPK pathway, such as MEK and ERK.[5][7] Cantharidin has been shown to modulate the MAPK pathway, leading to reduced cell growth and migration in cancer cells.[10]

Caption: this compound's inhibition of PP2A can lead to hyperactivation of the MAPK pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation.[4] PP2A is a negative regulator of this pathway, primarily by dephosphorylating and inactivating Akt.[16] Cantharidin has been shown to block the PI3K/Akt signaling pathway, contributing to its pro-apoptotic effects in cancer cells.[17]

Caption: this compound's inhibition of PP2A can disrupt the PI3K/Akt survival pathway.

Experimental Protocols

Extraction and Purification of (S)-(-)-Palasonin from Butea monosperma Seeds

This protocol is adapted from methodologies described in the literature for the isolation of this compound.[2]

-

Seed Preparation: Dry the seeds of Butea monosperma in the shade and grind them into a fine powder.

-

Soxhlet Extraction: Perform continuous extraction of the powdered seeds using a Soxhlet apparatus with a suitable solvent system, such as a mixture of petroleum ether and diethyl ether.

-

Solvent Evaporation: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of a non-polar to a moderately polar solvent system (e.g., hexane-ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: Combine the this compound-rich fractions, evaporate the solvent, and crystallize the residue from a suitable solvent to obtain pure (S)-(-)-palasonin.

Caption: Workflow for the extraction and purification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a standard method for the identification and quantification of this compound. The following is a general protocol outline.

-

Sample Preparation: Dissolve a known amount of the purified this compound or the extract in a suitable volatile solvent (e.g., dichloromethane or acetone).

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Column: Employ a capillary column suitable for the separation of terpenoids, such as a 5% phenyl-polymethylsiloxane column.

-

GC Conditions:

-

Injector Temperature: Typically set around 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300-320°C) at a controlled rate (e.g., 8-10°C/min).

-

Carrier Gas: Use an inert gas like helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

-

Ion Source and Transfer Line Temperatures: Typically maintained around 230°C and 250°C, respectively.

-

-

Data Analysis: Identify this compound by its characteristic retention time and mass spectrum, comparing it to a known standard or library data.

In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of this compound on PP2A.[18][19]

-

Reagents:

-

Purified recombinant human PP2A catalytic subunit.

-

Phosphorylated substrate (e.g., ᵖ³²-labeled phosphocasein or a synthetic phosphopeptide).

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing DTT and a divalent cation like Mn²⁺).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Reagent to stop the reaction and quantify released phosphate (e.g., malachite green solution for colorimetric assays or scintillation counting for radioactive assays).

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, add the assay buffer, purified PP2A enzyme, and the this compound dilution (or vehicle control).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the phosphorylated substrate.

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction.

-

Quantify the amount of free phosphate released.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound, as a naturally occurring analog of cantharidin, is a potent inhibitor of the serine/threonine protein phosphatase PP2A. This mechanism of action underlies its observed toxicological effects, including its insecticidal and anthelmintic properties. The inhibition of PP2A by this compound leads to the dysregulation of critical cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are fundamental to cell survival, proliferation, and inflammation.

While the quantitative data on this compound's activity is still emerging, the available information, particularly when viewed in the context of its close structural analog cantharidin, highlights its potential as a valuable chemical probe for studying cellular signaling and as a lead compound for the development of new therapeutic agents, particularly in oncology and pest control.

Future research should focus on several key areas:

-

Comprehensive Mammalian Toxicity Profiling: Determining the acute and chronic toxicity of this compound in mammalian models is essential to fully understand its risk profile.

-

Direct Investigation of Signaling Pathways: Elucidating the specific downstream effects of this compound on the NF-κB, MAPK, and PI3K/Akt pathways in various cell types will provide a more detailed understanding of its cellular impact.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective inhibitors of PP2A with improved therapeutic indices.

-

Exploration of Therapeutic Applications: Further investigation into the potential of this compound and its derivatives as anticancer, anti-inflammatory, or antiparasitic agents is warranted.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the multifaceted biological activities of this compound. As our understanding of this intriguing plant toxin grows, so too will the opportunities to harness its properties for scientific and therapeutic advancement.

References

- 1. Role of cantharidin in the activation of IKKα/IκBα/NF-κB pathway by inhibiting PP2A activity in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Contribution of p38 MAPK Pathway to Norcantharidin-Induced Programmed Cell Death in Human Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norcantharidin Facilitates LPS-Mediated Immune Responses by Up-Regulation of AKT/NF-κB Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cantharidin and Its Analogue Norcantharidin Inhibit Metastasis—Inducing Genes S100A4 and MACC1 [mdpi.com]

- 11. Cantharidin | C10H12O4 | CID 5944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of PP2A as a crucial regulator of the NF-kappaB feedback loop: its inhibition by UVB turns NF-kappaB into a pro-apoptotic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Distinct B subunits of PP2A regulate the NF‐κB signalling pathway through dephosphorylation of IKKβ, IκBα and RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Cantharidin treatment inhibits hepatocellular carcinoma development by regulating the JAK2/STAT3 and PI3K/Akt pathways in an EphB4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 19. Phosphorylation of PP2Ac by PKC is a key regulatory step in the PP2A-switch-dependent AKT dephosphorylation that leads to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Palasonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palasonin, a butenolide isolated from the seeds of Butea monosperma (Lam.) Kuntze, has garnered scientific interest for its potential therapeutic applications. As a key bioactive constituent of a plant with a long history in traditional medicine, this compound presents a promising candidate for drug discovery and development. This technical guide provides an in-depth overview of the initial biological activity screening of this compound, with a focus on its anthelmintic, anti-inflammatory, and antimicrobial properties. Where data on the isolated compound is limited, information from extracts of Butea monosperma seeds, rich in this compound, is presented as a valid surrogate for preliminary assessment. This guide is intended to provide researchers with the necessary data, experimental protocols, and conceptual frameworks to facilitate further investigation into the pharmacological potential of this compound.

Anthelmintic Activity

The seeds of Butea monosperma have been traditionally used as an anthelmintic agent. The primary active compound responsible for this activity is believed to be this compound.

Quantitative Data

The anthelmintic efficacy of Butea monosperma seed preparations, containing this compound, has been demonstrated in several studies. The following table summarizes the key quantitative findings.

| Test Organism | Preparation | Dosage | Efficacy | Reference |

| Gastrointestinal Nematodes (in sheep) | Crude Seed Powder | 3 g/kg | 78.4% reduction in eggs per gram of feces | [1][2] |

| Pheretima posthuma (Earthworm) | Ethanolic Seed Extract | 3 mg/mL | Paralysis and death times comparable to Albendazole | [3] |

| Haemonchus contortus | Aqueous Seed Extract | 100 mg/ml | Good efficacy in in-vitro trials | [4] |

Experimental Protocols

This assay is a widely used preliminary test for anthelmintic activity due to the anatomical and physiological resemblance of earthworms to intestinal roundworms.

Materials:

-

Adult Indian earthworms (Pheretima posthuma) of similar size

-

Test substance (this compound or extract) at various concentrations

-

Standard drug (e.g., Albendazole)

-

Normal saline

-

Petri dishes

Procedure:

-

Collect healthy adult earthworms and wash them with normal saline to remove any fecal matter.

-

Prepare different concentrations of the test substance and the standard drug in a suitable solvent (e.g., distilled water with a suspending agent if necessary).

-

Place individual earthworms in separate petri dishes containing a fixed volume of the prepared test or standard solution. A control group with only the solvent should also be included.

-

Observe the worms and record the time taken for paralysis and death. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility completely and do not respond to external stimuli.[3][5][6][7][8][9]

This assay assesses the ability of a substance to inhibit the migration of nematode larvae, which is crucial for their life cycle.[10][11][12][13]

Materials:

-

Infective third-stage larvae (L3) of a target nematode (e.g., Haemonchus contortus)

-

Test substance at various concentrations

-

Standard drug (e.g., Levamisole)

-

Phosphate Buffered Saline (PBS)

-

24-well plates and migration tubes with a fine mesh (e.g., 25μm) at the bottom

Procedure:

-

Incubate a known number of L3 larvae with different concentrations of the test substance or standard drug in a 24-well plate for a specified period (e.g., 48 hours) at an appropriate temperature (e.g., 37°C).

-

After incubation, transfer the larvae to migration tubes which are placed in a fresh 24-well plate containing PBS.

-

Allow the larvae to migrate through the mesh into the PBS for a set time (e.g., 2 hours).

-

Remove the migration tubes and count the number of larvae that have successfully migrated into the wells of the new plate.

-

The percentage inhibition of migration is calculated by comparing the number of migrated larvae in the test groups to the control group.

Proposed Mechanism of Action

The anthelmintic action of this compound and related compounds is thought to involve the disruption of the parasite's energy metabolism. This may occur through the inhibition of glucose uptake and the depletion of glycogen reserves, leading to starvation, paralysis, and eventual death of the worm.[14][15][16][17]

Anti-inflammatory Activity

Extracts of Butea monosperma, containing butrin, butein, and this compound, have demonstrated significant anti-inflammatory properties.[18][19][20]

Quantitative Data

The anti-inflammatory effects have been quantified in various in vivo and in vitro models.

| Assay | Preparation | Dosage/Concentration | Efficacy | Reference |

| Carrageenan-induced Rat Paw Edema | Acetonic Flower Extract | 400 mg/kg | 60% inhibition of edema | [19][20] |

| Carrageenan-induced Rat Paw Edema | Methanolic Flower Extract | 800 mg/kg | 35% inhibition of paw edema | [21] |

| Cytokine Secretion (in vitro) | Hydroethanolic Flower Extract | Not specified | -32% IL-1β, -33% IL-6, -18% IL-8 secretion | [22] |

Experimental Protocols

This is a classic in vivo model for screening acute anti-inflammatory activity.[21][23][24][25][26]

Materials:

-

Wistar albino rats

-

Carrageenan solution (1% in saline)

-

Test substance (this compound or extract) at various doses

-

Standard drug (e.g., Diclofenac sodium)

-

Plethysmometer

Procedure:

-

Divide the rats into groups (control, standard, and test groups with different doses).

-

Administer the test substance or standard drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the test groups to the control group.

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a substance to inhibit protein denaturation.[14][27][28][29][30]

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS)

-

Test substance at various concentrations

-

Standard drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the test substance or standard drug at different concentrations and a solution of albumin in PBS.

-

A control solution is prepared without the test substance.

-

Incubate the mixtures at a specific temperature (e.g., 37°C) for a short period (e.g., 20 minutes) followed by heating at a higher temperature (e.g., 70°C) for a few minutes to induce denaturation.

-

After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

-

The percentage inhibition of protein denaturation is calculated based on the absorbance values of the test and control samples.

Potential Signaling Pathway Involvement

The anti-inflammatory activity of Butea monosperma extracts has been linked to the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[19][20][22] These cytokines are key mediators in the inflammatory cascade. Inhibition of their production suggests that this compound may interfere with upstream signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammatory gene expression.[31][32][][34][35]

Antimicrobial Activity

Extracts from various parts of Butea monosperma have shown a broad spectrum of antimicrobial activity.

Quantitative Data

The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the antimicrobial potency of a substance.

| Extract Source | Microbial Strain | MIC (µg/ml) | Reference |

| Seed Extract | Bacterial strains | 7.5 - 25 | [18] |

| Seed Extract | Fungal strains | 10 - 300 | [18] |

| Gum (Alcoholic Extract) | Gram-positive bacteria & Fungi | 200 | [22][23] |

| Gum (Petroleum Ether Extract) | Gram-positive bacteria & Fungi | 300 | [22][23] |

| Leaf Extract | Multidrug-resistant bacteria | 230 - 13300 | [36] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent in a liquid medium.[2][3][4][36][37]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test substance (this compound or extract)

-

Standard antibiotic/antifungal drug

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test substance and the standard drug.

-

Dispense the broth medium into all wells of a 96-well plate.

-

Perform a serial two-fold dilution of the test substance and standard drug across the wells of the plate to create a range of concentrations.

-

Prepare an inoculum of the microbial culture and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

-

Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well with no test substance.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no visible growth (turbidity) or by measuring the optical density using a plate reader.

Conclusion and Future Directions

The initial biological screenings of this compound and extracts of Butea monosperma reveal a compound with significant potential in the fields of antiparasitic, anti-inflammatory, and antimicrobial drug development. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research.

Future investigations should focus on:

-

Isolation and Purification: Scaling up the isolation of pure this compound to enable more precise and extensive biological testing.

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound for each of its biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogues of this compound to identify compounds with enhanced potency and selectivity.

-

In Vivo Efficacy and Toxicity: Conducting comprehensive in vivo studies in relevant animal models to evaluate the therapeutic efficacy and safety profile of this compound.

By systematically addressing these areas, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel and effective treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 3. youtube.com [youtube.com]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. ijplantenviro.com [ijplantenviro.com]

- 9. researchgate.net [researchgate.net]

- 10. Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2.5.1. In Vitro Anti-Inflammatory Assay: Inhibition of BSA Denaturation [bio-protocol.org]

- 15. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 16. scispace.com [scispace.com]

- 17. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijfmr.com [ijfmr.com]

- 19. Evaluation of influence of Butea monosperma floral extrac... [degruyterbrill.com]

- 20. Evaluation of influence of Butea monosperma floral extrac... [degruyterbrill.com]

- 21. Carrageenan induced rat paw edema method: Significance and symbolism [wisdomlib.org]

- 22. Protective effect of a Butea monosperma (Lam.) Taub. flowers extract against skin inflammation: antioxidant, anti-inflammatory and matrix metalloproteinases inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. inotiv.com [inotiv.com]

- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. medwinpublishers.com [medwinpublishers.com]

- 28. researchgate.net [researchgate.net]

- 29. innpharmacotherapy.com [innpharmacotherapy.com]

- 30. plantarchives.org [plantarchives.org]

- 31. Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. IL-6 Signaling Attenuates TNF-α Production by Plasmacytoid Dendritic Cells in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 37. protocols.io [protocols.io]

The Enigmatic Presence of Palasonin in Insect Hemolymph: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of palasonin, a potent terpenoid, within the hemolymph of specific insect species. While primarily recognized as a plant-derived insecticidal compound, evidence points to its presence and potential synthesis within certain beetles. This document provides a comprehensive overview of the current state of knowledge, focusing on quantitative data, experimental methodologies for its detection, and insights into related biochemical pathways.

Quantitative Analysis of this compound in Insect Hemolymph

The quantification of this compound in insect hemolymph has been documented in a limited number of studies, primarily focusing on species within the Meloidae family (blister beetles). These insects are known for producing the defensive compound cantharidin, and this compound is often found alongside it. The available data reveals considerable variation in this compound concentrations, both between and within species.

| Insect Species | Family | This compound Concentration | Analytical Method | Reference |

| Hycleus oculatus | Meloidae | Mean concentration 20 times lower than cantharidin (mean cantharidin ≈ 1 mg/specimen) | Not explicitly stated, likely GC-MS | [1][2] |

| Hycleus tinctus | Meloidae | Mean concentration 12 times lower than cantharidin (mean cantharidin ≈ 0.2 mg/specimen) | Not explicitly stated, likely GC-MS | [1][2] |

| Hycleus scabiosae | Meloidae | 21.69 ng/mg (virgin females), 17.49 ng/mg (mated females) | Not explicitly stated, likely GC-MS | [1] |

| Trichodes apiarius | Cleridae | Variable amounts detected | Gas Chromatography-Mass Spectrometry | [3][4] |

| Various Meloidae, Cleridae, and Staphylinidae species | Minor to significant amounts detected | Gas Chromatography-Mass Spectrometry | [3][4] |

Note: The quantitative data for Hycleus oculatus and Hycleus tinctus is presented relative to cantharidin concentrations from the same study. The data for Hycleus scabiosae is provided in nanograms per milligram of dry body weight. It is important to note that these studies analyzed whole-body extracts, and the specific concentration in the hemolymph alone may differ.

Experimental Protocols for this compound Detection and Quantification

The analysis of this compound in insect samples typically involves extraction followed by chromatographic and spectrometric techniques. The following protocols are based on methodologies reported for the analysis of cantharidin and this compound in beetles.[3][4][5]

Hemolymph Collection

A standardized and minimally invasive method for hemolymph collection is crucial to avoid contamination and stress to the insect.

-

Immobilization: Anesthetize the insect by placing it on ice or at 4°C for several minutes.

-

Puncture: Carefully puncture a soft membrane, such as at the base of a leg or antenna, using a sterile microneedle.

-

Collection: Collect the exuding hemolymph droplet using a calibrated glass microcapillary tube.

-

Anticoagulant and Inhibitor: Immediately transfer the hemolymph into a microcentrifuge tube containing a small amount of anticoagulant (e.g., phenylthiourea) to prevent melanization and coagulation.

Sample Preparation: Extraction and Hydrolysis

To release both free and potentially bound forms of this compound, a hydrolysis step is often employed.

-

Homogenization: Homogenize the collected hemolymph or whole-body sample in a suitable solvent (e.g., methanol or chloroform).

-

Acid Hydrolysis: Add 6N hydrochloric acid (HCl) to the homogenate.

-

Heating: Heat the mixture at 120°C for 4 hours to hydrolyze any conjugates and release the this compound.

-

Extraction: After cooling, perform a liquid-liquid extraction with an organic solvent such as chloroform or diethyl ether.

-

Concentration: Evaporate the organic solvent under a gentle stream of nitrogen to concentrate the extract.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable method for the identification and quantification of this compound.

-

Derivatization (Optional): In some cases, derivatization of the analyte may be necessary to improve its volatility and chromatographic properties.

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column suitable for terpenoid analysis (e.g., DB-5ms).

-

Injector: Operate in splitless mode for trace analysis.

-

Oven Program: Implement a temperature gradient to ensure good separation of compounds. A typical program might start at 60°C and ramp up to 280°C.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Employ electron ionization (EI) at 70 eV.

-

Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and specificity, targeting characteristic fragment ions of this compound. The mass spectrum of this compound shows prominent fragments resulting from the cleavage of the molecule into methyl-substituted furan and methyl-substituted succinic acid anhydride moieties.[4]

-

Biochemical Pathways

Putative Biosynthesis of this compound in Insects

While the complete biosynthetic pathway of this compound in insects has not been elucidated, it is hypothesized to be derived from the general terpenoid biosynthesis pathway, which is well-established in insects for the production of compounds like juvenile hormone and various pheromones.[6][7] this compound is a demethylated analog of cantharidin, suggesting a shared or similar biosynthetic origin. The pathway likely begins with the mevalonate (MVA) pathway, leading to the formation of isoprene building blocks.

Detoxification Pathway in Response to this compound Exposure

Insects possess sophisticated detoxification mechanisms to cope with xenobiotics, including plant-derived compounds like this compound. One of the key pathways involved is the Glutathione S-Transferase (GST) system.[8] Studies on Plutella xylostella have shown that exposure to this compound induces the expression and activity of GSTs, which facilitate the detoxification and excretion of the compound.

Signaling Pathways

Currently, there is no direct evidence for specific signaling pathways in insects that are endogenously regulated by this compound. Its primary known role in insects that do not produce it is as a xenobiotic toxin. The cellular responses observed, such as the upregulation of detoxification enzymes, are triggered by the stress induced by this foreign compound rather than this compound acting as a signaling molecule itself. Further research is required to determine if this compound plays any role in intracellular or intercellular signaling in the insects that naturally contain it.

Conclusion and Future Directions

The presence of this compound in the hemolymph of certain insect species is an intriguing phenomenon that warrants further investigation. While quantitative data is sparse and primarily from whole-body extracts, it provides a foundation for future, more targeted studies on hemolymph concentrations. The experimental protocols outlined here offer a starting point for researchers aiming to quantify this compound in insect samples.

Key areas for future research include:

-

Elucidation of the this compound Biosynthetic Pathway: Isotopic labeling studies and transcriptomic analysis of relevant tissues could identify the specific enzymes and genes involved in this compound synthesis in insects.

-

Hemolymph-Specific Quantification: Development of sensitive methods to accurately measure this compound concentrations specifically in the hemolymph, as opposed to whole-body extracts.

-

Physiological Role: Investigating the endogenous function of this compound in the insects that produce it. Does it serve as a defensive compound, a signaling molecule, or have other physiological roles?

-

Comparative Analysis: Broadening the range of insect species analyzed for the presence of this compound to understand its taxonomic distribution.

A deeper understanding of the natural occurrence and physiological role of this compound in insects could have significant implications for the development of novel, bio-inspired insecticides and for our broader understanding of insect chemical ecology.

References

- 1. researchgate.net [researchgate.net]

- 2. Cantharidin and demethylcantharidin (this compound) content of blister beetles (Coleoptera: Meloidae) from southern Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-(+)-palasonin, a cantharidin-related plant toxin, also occurs in insect hemolymph and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Terpenes and Terpenoids in Plants: Interactions with Environment and Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emergence of terpene chemical communication in insects: Evolutionary recruitment of isoprenoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione S-Transferase May Contribute to the Detoxification of (S)-(−)-Palasonin in Plutella xylostella (L.) via Direct Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Palasonin (solubility, stability)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palasonin, a naturally occurring butenolide derived from the seeds of the Butea monosperma tree, has garnered significant interest for its potential therapeutic applications. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a pharmaceutical agent. This technical guide provides an in-depth overview of the known and extrapolated physicochemical characteristics of this compound. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar lactones and butenolides to provide a predictive assessment. Furthermore, it outlines detailed experimental protocols for the systematic evaluation of this compound's solubility and stability, providing a foundational framework for researchers in this field.

Introduction

This compound is a bicyclic lactone with a butenolide moiety, a structural feature common to many bioactive natural products. The inherent reactivity and structural complexity of such molecules necessitate a thorough characterization of their physical and chemical properties to ensure safety, efficacy, and a viable shelf-life for any potential therapeutic formulation. This document serves as a comprehensive resource, consolidating available information and providing detailed methodologies for the further investigation of this compound's key physicochemical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility of similar lactone and butenolide compounds can provide valuable insights. Generally, the solubility of lactones is influenced by the polarity of the solvent and the temperature.

Predicted Solubility of this compound in Various Solvents

The following table summarizes the predicted solubility of this compound based on the known behavior of analogous compounds, such as (+)-biotin intermediate lactone. It is anticipated that this compound will exhibit higher solubility in polar aprotic solvents and lower solubility in non-polar and some polar protic solvents.

| Solvent | Predicted Solubility Trend | Rationale/Reference Compounds |

| N,N-Dimethylformamide (DMF) | High | Lactones often exhibit high solubility in DMF[1]. |

| Dichloromethane (DCM) | High | A common solvent for the extraction and synthesis of lactones, suggesting good solubility[1]. |

| Tetrahydrofuran (THF) | Moderate to High | Frequently used as a solvent in reactions involving lactones[1]. |

| Ethyl Acetate | Moderate | Ester group similarity may enhance solubility[1]. |

| Toluene | Low to Moderate | Lower polarity compared to other organic solvents[1]. |

| Methanol | Low | Often used for recrystallization of lactones due to lower solubility[1]. |

| Water | Very Low | The hydrophobic nature of the bicyclic structure is expected to limit aqueous solubility. |

Experimental Protocol for Solubility Determination

A robust determination of this compound's solubility is essential. The following protocol outlines a standard procedure for quantifying solubility in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.

Materials:

-

This compound (high purity solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, propylene glycol, polyethylene glycol 400, acetone, ethyl acetate, dichloromethane, N,N-dimethylformamide)

-

Incubator shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical column (e.g., C18)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of each solvent in sealed vials.

-

Equilibrate the vials in an incubator shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted samples into the HPLC system and determine the concentration of this compound based on the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent at the tested temperatures, typically expressed in mg/mL or mol/L.

-

Figure 1: Experimental workflow for determining the solubility of this compound.

Stability Profile

The chemical stability of this compound is a critical attribute that influences its shelf-life, storage conditions, and formulation development. Factors such as pH, temperature, and light can significantly impact its degradation.

Predicted Stability of this compound

Lactones, in general, are susceptible to hydrolysis, particularly under basic conditions, which leads to the opening of the lactone ring. The stability of butenolide rings can also be affected by pH and temperature.

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic pH (1-3) | Relatively Stable | Minimal hydrolysis of the lactone ring is expected. |

| Neutral pH (6-8) | Moderately Stable | Slow hydrolysis of the lactone may occur. |

| Basic pH (>8) | Unstable | Rapid base-catalyzed hydrolysis of the lactone ring is likely. |

| Elevated Temperature | Decreased Stability | Thermal degradation may occur, potentially following first-order kinetics. The rate of hydrolysis is also expected to increase with temperature. |

| Exposure to Light | Potentially Unstable | Photodegradation is possible, especially for compounds with unsaturated chromophores. |

Experimental Protocol for Stability Studies

A comprehensive stability study should be conducted to understand the degradation kinetics of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under different pH, temperature, and light conditions.

Materials:

-

This compound (high purity)

-

Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Temperature-controlled chambers/ovens

-

Photostability chamber with controlled light exposure (ICH Q1B guidelines)

-

HPLC system with a stability-indicating method

-

LC-MS/MS for degradation product identification

Methodology:

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Dissolve this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Samples should be taken at various time points, neutralized, and analyzed by HPLC.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) and monitor its degradation over time.

-

Thermal Degradation: Expose solid this compound and solutions of this compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) and analyze samples at different time intervals.

-

Photostability: Expose solid this compound and solutions of this compound to light conditions as specified in ICH Q1B guidelines. A dark control should be run in parallel.

-

-

pH-Rate Profile Study:

-

Prepare solutions of this compound in a series of buffers with a wide pH range.

-

Store the solutions at a constant temperature.

-

Analyze the concentration of this compound at various time points to determine the degradation rate constant at each pH.

-

Plot the logarithm of the rate constant versus pH to generate the pH-rate profile.

-

-

Analysis:

-

Use a validated, stability-indicating HPLC method to separate this compound from its degradation products and quantify its concentration over time.

-

Characterize major degradation products using LC-MS/MS to elucidate degradation pathways.

-

-

Data Analysis:

-

Determine the order of the degradation reaction (e.g., zero-order, first-order).

-

Calculate the degradation rate constants (k) and half-life (t₁/₂) under each condition.

-

Figure 2: Logical workflow for this compound stability testing.

Conclusion

While specific experimental data for this compound remains limited, a predictive understanding of its physicochemical properties can be established by examining structurally related compounds. This guide provides a framework for the systematic investigation of this compound's solubility and stability, outlining detailed experimental protocols that are crucial for its advancement as a potential therapeutic agent. The successful execution of these studies will provide the necessary data to guide formulation development, establish appropriate storage conditions, and ensure the delivery of a safe and effective product. It is strongly recommended that researchers undertake these experimental evaluations to build a robust and comprehensive physicochemical profile for this compound.

References

Methodological & Application

Application Notes & Protocols: Extraction of Palasonin from Butea monosperma Seeds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Butea monosperma (Lam.) Kuntze, commonly known as the "flame of the forest," is a deciduous tree native to the Indian subcontinent.[1][2][3] Its seeds are a known source of various bioactive compounds, including the anthelmintic and insecticidal compound, (S)-(-)-palasonin.[2][4][5] Palasonin is a nitrogenous acidic compound that has garnered interest for its potential therapeutic and agrochemical applications.[6][7] These application notes provide a detailed protocol for the extraction, purification, and characterization of this compound from the seeds of Butea monosperma.

I. Quantitative Data Summary